molecular formula C21H27NO6 B11164545 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine

Cat. No.: B11164545
M. Wt: 389.4 g/mol
InChI Key: MBSGLPJJKZLHQA-UHFFFAOYSA-N
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Description

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . The specific structure of this compound combines the coumarin moiety with a norleucine derivative, potentially enhancing its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and norleucine.

    Esterification: The hydroxyl group of the coumarin derivative is esterified with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

    Coupling Reaction: The esterified coumarin is then coupled with norleucine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified by recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. The coumarin moiety may inhibit enzymes like DNA gyrase, while the norleucine derivative can interact with amino acid receptors. These interactions can lead to antimicrobial, anti-inflammatory, and other biological effects .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-5-7-8-16(21(25)26)22-20(24)13(4)27-17-10-9-15-14(6-2)11-18(23)28-19(15)12(17)3/h9-11,13,16H,5-8H2,1-4H3,(H,22,24)(H,25,26)

InChI Key

MBSGLPJJKZLHQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C

Origin of Product

United States

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